Cas no 102916-46-1 ((S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt)

102916-46-1 structure
Nome del prodotto:(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
- (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid,(1R)-1-phenylethanamine
- (S)-ALPHA-ETHYL-2-OXO-1-PYRROLIDINEACETIC ACID (R)-ALPHA-METHYLBENZENEMETHANAMINE SALT
- (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-alpha-methylbenzylamine
- AK-55468
- ANW-57677
- CTK8B7561
- KB-209597
- LS30301
- SureCN2078369
- (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid, (R)-methylbenzylamine salt
- (S)-alpha-ethyl-2-oxo-pyrrolidine acetic acid. r-methyl-benzylamine salt
- 102916-46-1
- (1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
- (S)-Alpha-ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanamine
- (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1)
- SCHEMBL2078369
- (s)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (r)-alpha-methylbenzylamine salt
- DTXSID40657633
- (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine
- AKOS016001447
- ZLKXLRFDTRFXJV-CYVRTLFJSA-N
- (R)-1-phenylethan-1-amine (S)-2-(2-oxopyrrolidin-1-yl)butanoate
- (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt
-
- MDL: MFCD11111577
- Inchi: 1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1
- Chiave InChI: ZLKXLRFDTRFXJV-CYVRTLFJSA-N
- Sorrisi: O=C1CCCN1[C@H](C(=O)O)CC.N[C@H](C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 292.17900
- Massa monoisotopica: 292.179
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 277
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.6A^2
Proprietà sperimentali
- PSA: 83.63000
- LogP: 2.81650
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt Informazioni sulla sicurezza
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S261270-10mg |
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt |
102916-46-1 | 10mg |
$ 585.00 | 2022-06-03 | ||
Chemenu | CM128477-1g |
(R)-1-phenylethan-1-amine (S)-2-(2-oxopyrrolidin-1-yl)butanoate |
102916-46-1 | 95% | 1g |
$282 | 2021-06-09 | |
Chemenu | CM128477-1g |
(R)-1-phenylethan-1-amine (S)-2-(2-oxopyrrolidin-1-yl)butanoate |
102916-46-1 | 95% | 1g |
$282 | 2023-11-26 | |
TRC | S261270-2.5mg |
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt |
102916-46-1 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
TRC | S261270-5mg |
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt |
102916-46-1 | 5mg |
$ 370.00 | 2022-06-03 | ||
Alichem | A109007381-1g |
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate |
102916-46-1 | 95% | 1g |
$400.00 | 2023-09-04 |
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt Letteratura correlata
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
102916-46-1 ((S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid(R)-alpha-methylbenzenemethanaminesalt) Prodotti correlati
- 2752-38-7(1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid)
- 7535-59-3((S)-1-Benzyl-5-carboxy-2-pyrrolidinone)
- 940844-88-2(2-cyano-3-(2,5-dimethylphenyl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide)
- 2229462-78-4(2-(2-amino-3-hydroxypropyl)-4-nitrophenol)
- 2361749-47-3(rac-tert-butyl (3aR,6aR)-1-[4-(prop-2-enamido)benzoyl]-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate)
- 2138191-01-0(Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-)
- 1019380-70-1([1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine)
- 1783741-84-3(1-(difluoromethyl)cyclopentanecarboxylic acid)
- 637749-28-1(3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)
- 1316291-21-0(3-O-Benzyl 17-Epiestriol)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
